Ethyl2-methyl-5-nitro-4-sulfamoylbenzoate
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Overview
Description
Ethyl2-methyl-5-nitro-4-sulfamoylbenzoate is a chemical compound with the molecular formula C10H12N2O6S. It is known for its unique structure, which includes an ethyl ester, a nitro group, and a sulfamoyl group attached to a benzoate ring. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-methyl-5-nitro-4-sulfamoylbenzoate typically involves the esterification of 2-methyl-5-nitro-4-sulfamoylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl2-methyl-5-nitro-4-sulfamoylbenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Aqueous sodium hydroxide.
Major Products
Reduction: 2-methyl-5-amino-4-sulfamoylbenzoate.
Hydrolysis: 2-methyl-5-nitro-4-sulfamoylbenzoic acid.
Scientific Research Applications
Ethyl2-methyl-5-nitro-4-sulfamoylbenzoate is utilized in various fields of scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl2-methyl-5-nitro-4-sulfamoylbenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially inhibiting enzyme activity. The sulfamoyl group may also play a role in binding to target proteins, affecting their function .
Comparison with Similar Compounds
Ethyl2-methyl-5-nitro-4-sulfamoylbenzoate can be compared with other similar compounds such as:
Ethyl2-methyl-5-nitrobenzoate: Lacks the sulfamoyl group, resulting in different chemical properties.
Mthis compound: Has a methyl ester instead of an ethyl ester, affecting its reactivity and solubility.
2-methyl-5-nitro-4-sulfamoylbenzoic acid: The carboxylic acid form, which has different solubility and reactivity compared to the ester.
This compound is unique due to the presence of both the nitro and sulfamoyl groups, which confer specific chemical and biological properties that are not observed in the similar compounds listed above .
Properties
Molecular Formula |
C10H12N2O6S |
---|---|
Molecular Weight |
288.28 g/mol |
IUPAC Name |
ethyl 2-methyl-5-nitro-4-sulfamoylbenzoate |
InChI |
InChI=1S/C10H12N2O6S/c1-3-18-10(13)7-5-8(12(14)15)9(4-6(7)2)19(11,16)17/h4-5H,3H2,1-2H3,(H2,11,16,17) |
InChI Key |
BUUDEHQZONHBTR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1C)S(=O)(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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